4-{(1Z)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl acetate
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Overview
Description
4-{(1Z)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl acetate is a complex organic compound that features a pyridine ring, a hydrazone linkage, and an acetate ester group
Preparation Methods
The synthesis of 4-{(1Z)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl acetate typically involves the condensation of 2-(pyridin-3-ylcarbonyl)hydrazine with 4-acetylphenyl acetate under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{(1Z)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-{(1Z)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar compounds include other hydrazone derivatives and pyridine-containing molecules. Compared to these compounds, 4-{(1Z)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds include:
- 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate
- Pyridinium salts
- Other hydrazone derivatives .
This compound’s unique structure makes it a valuable tool in various scientific research and industrial applications.
Properties
Molecular Formula |
C16H15N3O3 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
[4-[(Z)-C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]phenyl] acetate |
InChI |
InChI=1S/C16H15N3O3/c1-11(13-5-7-15(8-6-13)22-12(2)20)18-19-16(21)14-4-3-9-17-10-14/h3-10H,1-2H3,(H,19,21)/b18-11- |
InChI Key |
NXPKCPUIMCQQSH-WQRHYEAKSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CN=CC=C1)/C2=CC=C(C=C2)OC(=O)C |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
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